Myristoylcholine chloride

Smooth Muscle Pharmacology Structure-Activity Relationship Lysolecithin Analogs

Select Myristoylcholine chloride (C14) for applications requiring a precise balance between self-assembly and enzymatic degradability. Its CMC (~1.79 mM) is 7-fold lower than lauroyl (C12) analogs, enabling membrane disruption at lower concentrations, yet remains 8.5-fold higher than palmitoyl (C16) chains to preserve solubility and hydrolytic susceptibility. It uniquely forms worm-like micelles with moderate zero-shear viscosity (~5.38×10² mPa·s), filling a critical performance gap between C12 and C16 systems. Ideal for biosensing, soft antimicrobial, and enzyme-responsive delivery R&D.

Molecular Formula C19H40ClNO2
Molecular Weight 350.0 g/mol
CAS No. 4277-89-8
Cat. No. B013755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoylcholine chloride
CAS4277-89-8
SynonymsN,N,N-Trimethyl-2-[(1-oxotetradecyl)oxy]ethanaminium Chloride; 
Molecular FormulaC19H40ClNO2
Molecular Weight350.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
InChIKeyCNJMYRYCYNAIOF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoylcholine Chloride (CAS 4277-89-8): A C14-Chain Choline Ester with Differentiated Physicochemical and Biological Properties


Myristoylcholine chloride (CAS 4277-89-8) is a synthetic quaternary ammonium salt comprising a choline headgroup esterified to a fourteen-carbon myristoyl fatty acid chain . With a molecular weight of 350.0 g/mol and a molecular formula of C19H40ClNO2 [1], this amphiphilic cationic surfactant forms stable monolayers and complexes with hydrophobic fatty acids . The compound exhibits a critical micelle concentration (CMC) of approximately 1.79 mM, positioning it between shorter-chain (lauryl, C12) and longer-chain (palmitoyl, C16) analogs in terms of self-assembly behavior [2]. Unlike non-ester quaternary ammonium compounds, myristoylcholine chloride is susceptible to enzymatic hydrolysis by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), yielding myristic acid and choline—both endogenous metabolites [3]. This hydrolytic lability underpins its utility as a soft antimicrobial agent, a cholinesterase substrate in biosensing platforms, and a building block for enzyme-responsive supramolecular systems [4].

Why Myristoylcholine Chloride (C14) Cannot Be Substituted with Other Alkanoylcholines: Quantitative Structure–Property–Function Relationships


Within the alkanoylcholine series, the acyl chain length (C10–C16) governs critical performance attributes including self-assembly, membrane interaction, enzymatic hydrolysis kinetics, and biological activity [1]. Substituting myristoylcholine chloride (C14) with lauroylcholine (C12) or palmitoylcholine (C16) fundamentally alters these properties in a non-linear, quantifiable manner. For instance, increasing the chain length from C12 to C14 reduces the critical micelle concentration (CMC) approximately 7-fold (from ~12.7 mM to ~1.79 mM), while further extension to C16 lowers CMC another ~8.5-fold to ~0.21 mM [2]. These shifts directly impact surfactant behavior at biologically relevant concentrations. Moreover, in functional assays, the rank order of potency changes with chain length: palmitoyl-LPC (C16) exhibits the strongest antispasmodic effect on guinea pig ileum, followed by myristoyl- (C14), stearoyl- (C18), lauroyl- (C12), and decanoyl- (C10) [3]. Conversely, for skin penetration enhancement, lauroylcholine (C12) outperforms myristoylcholine (C14) for certain drugs, demonstrating that no single chain length is universally optimal [4]. These chain-length-dependent, quantifiable divergences render generic substitution scientifically invalid without re-optimization of the experimental or formulation parameters.

Quantitative Differentiation of Myristoylcholine Chloride (C14) from Closest Analogs: A Head-to-Head Evidence Guide


Antispasmodic Potency on Guinea Pig Ileum: Myristoylcholine (C14) vs. Palmitoylcholine (C16), Stearoylcholine (C18), and Lauroylcholine (C12)

In a direct comparative study using synthetic L-α-lysolecithins (LPCs) with varying fatty acid moieties, myristoyl-LPC (C14) exhibited the second-strongest non-competitive antispasmodic effect against histamine- and acetylcholine-induced contractions in guinea pig ileum. The rank order of potency was palmitoyl-LPC (C16) > myristoyl-LPC (C14) > stearoyl-LPC (C18) > lauroyl-LPC (C12) > decanoyl-LPC (C10) [1]. This demonstrates that the C14 chain provides an intermediate potency profile distinct from both shorter (C12) and longer (C16, C18) homologs.

Smooth Muscle Pharmacology Structure-Activity Relationship Lysolecithin Analogs

Worm-like Micelle Formation: Myristoylcholine (C14) Enables Robust WLM Fabrication Whereas Dodecanoylcholine (C12) Fails

A systematic study of long-chain alkanoylcholines (LCACs) as cationic surfactants revealed that the hydrophobic tail length dictates the ability to form worm-like micelles (WLMs) in the presence of sodium salicylate (NaSal). Dodecanoylcholine bromide (DCB, C12) proved incapable of efficiently forming WLMs under the tested conditions. In contrast, myristoylcholine bromide (MCB, C14) readily formed WLMs at a surfactant concentration of 0.1 mol L⁻¹ with an optimal NaSal/MCB molar ratio of 0.83, yielding structures with an average diameter of 4.11 nm and zero-shear viscosity of 5.38 × 10² mPa·s [1]. Palmitoylcholine bromide (PCB, C16) also formed WLMs but with distinct rheological properties (diameter 4.82 nm, zero-shear viscosity 1.81 × 10⁵ mPa·s) [1].

Soft Matter Rheology Surfactant Self-Assembly

Critical Micelle Concentration (CMC) Differentiates Self-Assembly Behavior: C14 vs. C12 and C16 Analogs

The critical micelle concentration (CMC) of quaternary ammonium surfactants exhibits a strong, non-linear dependence on alkyl chain length. For alkanoylcholines, the reported micellar concentrations are 12,700 µM for C12, 1,790 µM for C14, and 210 µM for C16 alkyl groups [1]. Thus, myristoylcholine chloride (C14) possesses a CMC approximately 7-fold lower than lauroylcholine (C12) but approximately 8.5-fold higher than palmitoylcholine (C16) [1]. This positions the C14 compound in a distinct micellization regime that influences its behavior as a surfactant, antimicrobial agent, and enzyme substrate.

Surface Chemistry Micellization Surfactant Design

Skin Penetration Enhancement: Myristoylcholine (C14) vs. Lauroylcholine (C12) for Transdermal Delivery of 17β-Estradiol

In a comparative in vitro study using hairless mouse skin, five choline esters (lauroylcholine, myristoylcholine, palmitoylcholine, stearoylcholine, and oleoylcholine) were evaluated for their ability to enhance the penetration of six model drugs from propylene glycol vehicles [1]. For the transdermal delivery of 17β-estradiol, lauroylcholine (C12) was identified as a better enhancer than oleic acid, whereas myristoylcholine (C14) and other longer-chain esters were not highlighted as superior for this specific drug [1]. This demonstrates that the C14 compound does not confer a universal enhancement advantage; rather, its performance is drug-specific and chain-length-dependent.

Transdermal Drug Delivery Penetration Enhancer Formulation Science

Validated Application Scenarios for Myristoylcholine Chloride Based on Quantitative Differentiation Evidence


Enzyme-Responsive Drug Delivery and Biosensing Platforms Requiring Controlled Hydrolysis Kinetics

Myristoylcholine chloride (C14) serves as a cholinesterase-cleavable building block in supramolecular vesicles [7], aqueous two-phase systems [2], and nanoparticle coatings [3]. Its intermediate chain length provides a balance between micellar stability (CMC ~1.79 mM) and enzymatic accessibility that is distinct from both shorter (C12) and longer (C16) homologs. The quantitative differences in CMC (7-fold lower than C12, 8.5-fold higher than C16) [4] and the ability to form worm-like micelles (unlike C12) [5] make the C14 compound particularly suited for applications where both self-assembly and enzymatic lability must be precisely tuned.

Viscoelastic Surfactant Formulations Where Worm-like Micelle Formation is Essential

For applications requiring worm-like micelles (WLMs) with moderate zero-shear viscosity (~5.38 × 10² mPa·s) rather than the much higher viscosity of C16-based systems (~1.81 × 10⁵ mPa·s), myristoylcholine chloride (C14) is the optimal choice [7]. Dodecanoylcholine (C12) fails to form WLMs efficiently, while palmitoylcholine (C16) yields WLMs that are >300-fold more viscous [7]. The C14 compound thus fills a critical performance gap in the design of enzymatically degradable viscoelastic fluids for applications such as enhanced oil recovery, personal care products, or injectable drug depots.

Pharmacological Studies on Smooth Muscle Relaxation Requiring an Intermediate-Potency Lysolecithin

In ex vivo pharmacological assays using guinea pig ileum, myristoyl-LPC (C14) exhibits an antispasmodic potency that is intermediate between the strongest (palmitoyl-LPC, C16) and weaker homologs (stearoyl-, lauroyl-, and decanoyl-LPC) [7]. Researchers investigating structure-activity relationships or developing antispasmodic agents should select myristoylcholine chloride when an intermediate level of non-competitive inhibition is desired, as substituting with C16 would increase potency while substituting with C12 would decrease it in a quantifiable manner [7].

Soft Antimicrobial Agent Development Leveraging Chain-Length-Dependent Activity

Myristoylcholine chloride (C14) belongs to a class of soft antimicrobial agents whose activity increases with chain length up to C14, with activity similar to stable quaternary ammonium compounds like hexadecyltrimethylammonium bromide [7]. The C14 chain provides a favorable balance between antimicrobial efficacy and enzymatic degradability by butyrylcholinesterase [7]. Its CMC of 1.79 mM [7] positions it for effective membrane disruption at lower concentrations than C12 analogs (CMC 12.7 mM), while maintaining greater solubility and hydrolytic susceptibility than C16 analogs (CMC 0.21 mM). This quantifiable differentiation informs the selection of myristoylcholine chloride over other chain lengths for the design of environmentally degradable antimicrobial formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoylcholine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.